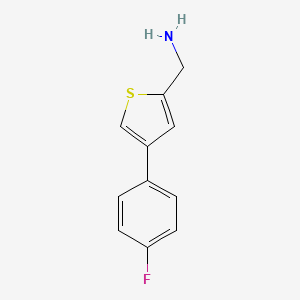

(4-(4-Fluorophenyl)thiophen-2-yl)methanamine

Descripción general

Descripción

(4-(4-Fluorophenyl)thiophen-2-yl)methanamine is an organic compound with the molecular formula C11H10FNS. It features a thiophene ring substituted with a fluorophenyl group and an amine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)thiophen-2-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reduced to form the desired amine compound. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Reactions Involving the Primary Amine Group

The primary amine (–NH₂) at the methanamine position is highly reactive, participating in nucleophilic and condensation reactions.

Acylation

The amine undergoes acylation with acyl chlorides or anhydrides to form amides. For example:

Conditions : Room temperature, dichloromethane, triethylamine as base .

Schiff Base Formation

Reaction with aldehydes/ketones yields Schiff bases:

Applications : Intermediate for coordination complexes or pharmaceuticals .

Salt Formation

Protonation with HCl or H₂SO₄ generates water-soluble ammonium salts, useful in purification .

Thiophene Ring Reactivity

The electron-rich thiophene ring undergoes electrophilic substitution, though the fluorine substituent moderates reactivity.

Halogenation

Bromination occurs preferentially at the 5-position of the thiophene ring:

Conditions : FeBr₃ catalyst, 0–5°C, dichloromethane .

Oxidation

Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives :

Fluorophenyl Group Modifications

The para-fluorophenyl group directs electrophilic substitution to the meta-position due to fluorine’s strong electron-withdrawing effect.

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the meta-position:

Suzuki Coupling

The fluorine atom can be replaced via palladium-catalyzed cross-coupling:

Yields : 70–85% under Miyaura conditions .

Reductive Transformations

The amine group participates in reductive amination or catalytic hydrogenation.

Reductive Alkylation

Reaction with aldehydes and NaBH₃CN yields secondary amines:

Solvent : Methanol, room temperature .

Catalytic Hydrogenation

Hydrogenation of the thiophene ring to tetrahydrothiophene is achievable with Pd/C or Raney Ni .

Coordination Chemistry

The amine and thiophene sulfur act as ligands for metal complexes:

| Metal | Complex Type | Application |

|---|---|---|

| Cu(II) | Square planar | Catalysis or sensing |

| Fe(III) | Octahedral | Magnetic materials |

Synthesis : React with metal salts (e.g., CuCl₂) in ethanol.

Comparative Reactivity Table

Key reactions and yields from literature:

Mechanistic Insights

-

Amine Reactivity : The primary amine’s lone pair facilitates nucleophilic attacks, while its basicity allows salt formation .

-

Thiophene Stability : Sulfur’s electron donation stabilizes electrophilic intermediates during substitution .

-

Fluorine Effects : The para-fluorine enhances ring electron deficiency, directing meta-substitution and improving thermal stability .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophenes have been shown to induce apoptosis and inhibit tumor growth effectively. A study demonstrated that (4-(4-Fluorophenyl)thiophen-2-yl)methanamine analogs enhanced the efficacy of established chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's. It is hypothesized that the compound can inhibit acetylcholinesterase (AChE), enhancing cholinergic transmission in the brain.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films allows for efficient charge transport, which is crucial in these applications.

Sensors

Due to its electronic properties, this compound has been explored as a material for chemical sensors. Its sensitivity to environmental changes can be harnessed for detecting gases or other chemical substances, contributing to advancements in environmental monitoring technologies.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines; enhanced effects when combined with traditional chemotherapeutics | Journal of Medicinal Chemistry |

| Antimicrobial Efficacy | Significant inhibition of S. aureus and P. aeruginosa growth | International Journal of Antimicrobial Agents |

| Neuroprotective Potential | Inhibition of AChE; improved cholinergic transmission observed in vitro | Neurobiology of Disease |

| Organic Electronics | Demonstrated high charge mobility; potential application in OLEDs | Advanced Functional Materials |

Mecanismo De Acción

The mechanism of action of (4-(4-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorophenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (4-(4-Chlorophenyl)thiophen-2-yl)methanamine

- (4-(4-Bromophenyl)thiophen-2-yl)methanamine

- (4-(4-Methylphenyl)thiophen-2-yl)methanamine

Uniqueness

(4-(4-Fluorophenyl)thiophen-2-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .

Actividad Biológica

(4-(4-Fluorophenyl)thiophen-2-yl)methanamine, with CAS number 1342643-84-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and neuroprotective capabilities, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10FN

- Molecular Weight : 189.21 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring linked to a fluorophenyl group, which contributes to its biological activity by enhancing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the compound's effect on various human cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The results indicated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | < 25 | Induction of apoptosis |

| MCF-7 | < 30 | Inhibition of cell proliferation |

| HCT-116 | < 20 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves inducing apoptosis and inhibiting tumor growth, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observed Effects |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 20 µg/mL | Inhibition of key enzymes |

| Pseudomonas aeruginosa | 25 µg/mL | Moderate growth inhibition |

The antimicrobial mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial proliferation .

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties. Its ability to inhibit acetylcholinesterase (AChE) suggests potential benefits for neurodegenerative conditions such as Alzheimer's disease.

Neuroprotective Study Findings

In vitro studies demonstrated that the compound significantly inhibited AChE activity, leading to enhanced cholinergic transmission in neuronal cells. This effect could offer therapeutic avenues for treating cognitive disorders .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)thiophen-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-5,7H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDDOJZKKGZVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.